Unmatched 5-HT6 Receptor Selectivity: 5000-Fold Window Over 65 Off-Targets
AVN-211 displays a Ki of 1.09 nM and an IC50 of 2.34 nM at the human 5-HT6 receptor, with 5000-fold higher selectivity over a comprehensive panel of 65 other receptors, enzymes, and ion channels . In contrast, the clinical comparator Lu AE58054 (idalopirdine) shows a Ki of 0.83 nM but binds to α1A- and α1B-adrenergic receptors with Kis of 21 nM and 22 nM respectively [1]. SB-742457 (intepirdine) has a pKi of 9.63 (Ki ~2.3 nM) but >100-fold selectivity [2]. AVN-211's 5000-fold selectivity margin is significantly larger, reducing the risk of off-target pharmacology.
| Evidence Dimension | 5-HT6 receptor affinity and selectivity window |
|---|---|
| Target Compound Data | Ki = 1.09 nM, IC50 = 2.34 nM; 5000-fold selectivity over 65 targets |
| Comparator Or Baseline | Lu AE58054: Ki = 0.83 nM; binds α1A/α1B (Ki = 21/22 nM). SB-742457: Ki ~2.3 nM; >100-fold selectivity. |
| Quantified Difference | AVN-211 selectivity margin is 50-fold higher than SB-742457 and avoids adrenergic off-target binding observed with Lu AE58054 |
| Conditions | Radioligand binding assays using recombinant human receptors |
Why This Matters
For researchers designing experiments where off-target effects confound interpretation, AVN-211 provides the cleanest pharmacological tool available.
- [1] Arnt, J., et al. (2010). Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats. Int J Neuropsychopharmacol, 13(8), 1021-1033. View Source
- [2] Maher-Edwards, G., et al. (2010). SB-742457, a selective 5-HT6 receptor antagonist, improves cognition in Alzheimer's disease: a double-blind, placebo-controlled study. Int J Geriatr Psychiatry, 25(1), 18-25. View Source
